molecular formula C18H23N3OS B2875784 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034356-03-9

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2875784
CAS No.: 2034356-03-9
M. Wt: 329.46
InChI Key: BLXLQFSRROHIRW-UHFFFAOYSA-N
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Description

The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide features a pyrazole core substituted at the 3- and 5-positions with methyl groups and at the 4-position with a thiophen-2-yl moiety. An ethyl linker connects the pyrazole to a cyclohex-3-ene carboxamide group.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-4,6,9,12,15H,5,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLQFSRROHIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

    Substitution with Thiophene: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Attachment of the Cyclohexene Carboxamide Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with cyclohex-3-enecarboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Thiophen-2-yl-Substituted Pyrazole Derivatives

Pyrazole-thiophene hybrids are explored for antimicrobial and anti-inflammatory activities. The target compound’s pyrazole core differentiates it from quinolone-based thiophene derivatives (e.g., Foroumadi et al.’s N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones) . While Foroumadi’s compounds exhibit antibacterial activity due to the quinolone-DNA gyrase interaction, the pyrazole-thiophene scaffold in the target may prioritize alternative targets, such as kinase inhibition or cyclooxygenase modulation.

Key Structural Differences:

  • Core Heterocycle: Pyrazole (target) vs. quinolone (analogs).
  • Substituents: Methyl groups (pyrazole) vs. bromothiophene and oxoethyl (quinolones).
  • Bioactivity: Pyrazoles often show anti-inflammatory or analgesic properties, whereas quinolones are primarily antibacterial.

Thiophen-2-yl-Containing Amine Derivatives

The target compound’s carboxamide and pyrazole groups enhance hydrogen-bonding capacity compared to the amine/ethoxy motifs in these analogs, which may influence solubility and blood-brain barrier penetration.

Physicochemical Comparison:

Feature Target Compound Analog
Hydrogen Bond Donors 1 (carboxamide NH) 0 (tertiary amine)
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Aromatic Systems Pyrazole + thiophene Tetrahydronaphthalene + thiophene

Cyclohexene/Cyclohexane Carboxamide Derivatives

The European patent compound N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide () highlights carboxamides in rigid, substituted cyclohexane systems .

Metabolic Implications:

  • Cyclohexene’s double bond may reduce oxidation susceptibility compared to cyclohexane.
  • Trifluoromethyl groups ( analog) enhance metabolic stability but are absent in the target.

Triazole-Thione Hydrogen-Bonding Systems

The triazole-thione derivative in forms extensive hydrogen bonds (N–H···S, O–H···S), influencing crystal packing and solubility . The target compound’s pyrazole NH and carboxamide groups enable similar interactions but with distinct geometry. This could lead to differences in crystallinity or solubility profiles.

Hydrogen-Bond Geometry Comparison:

Compound Type Hydrogen Bond Donors/Acceptors Typical Applications
Target Compound 2 donors (pyrazole NH, carboxamide NH), 2 acceptors (carboxamide O, pyrazole N) Likely moderate solubility
Triazole-Thione () 3 donors (triazole NH, thione S), 4 acceptors High crystallinity, potential for solid-state stability

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